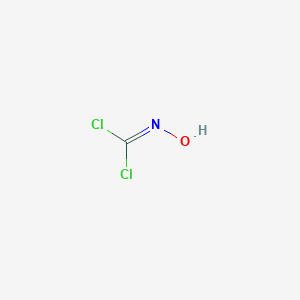
Phosgene oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosgene oxime is a manufactured chemical that was developed as a potential chemical warfare agent, but its use on the battlefield has never been documented. It has a disagreeable penetrating odor. Pure this compound is a colorless, crystalline solid; the munitions grade compound is a yellowish-brown liquid. Both the liquid and the solid can give off vapors at ambient temperatures.
This compound is a colorless liquid, odorless to fruity.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Phosgene oxime is a halogenated oxime with the chemical formula Cl₂CNOH. It acts primarily as a vesicating agent, causing blistering and severe damage to tissues upon contact. Its mechanism involves direct interaction with cellular components, leading to local tissue destruction and systemic effects. The compound is particularly harmful when inhaled or when it comes into contact with skin and mucous membranes .
Acute Toxicity
Research indicates that this compound can induce immediate acute injuries, including severe pain, inflammation, and necrosis at exposure sites. Studies have shown that even low concentrations can provoke significant physiological responses such as agitation, respiratory distress, and intense lacrimation in animal models .
Table 1: Acute Exposure Effects of this compound
| Exposure Concentration (mg/m³) | Duration (minutes) | Observed Effects |
|---|---|---|
| 100-500 | 30 | Agitation, respiratory difficulty |
| 1 | 10 | Nasal and dermal sensations |
| 500 | 30 | Intense lacrimation, potential lethality |
Treatment Protocols
Given its potential as a chemical weapon, understanding treatment protocols for this compound exposure is critical. Current medical countermeasures focus on immediate decontamination and symptomatic treatment. Some studies suggest the use of specific antidotes or supportive therapies to mitigate the effects of exposure .
Case Study: Animal Models
In an experimental study involving dogs exposed to this compound, aggressive supportive care including oxygen therapy and pharmacological interventions significantly increased survival rates. This highlights the importance of prompt medical response following exposure .
Research on Antidotes
Research is ongoing into effective antidotes for this compound. Investigations into compounds that can mitigate the effects of vesicants are crucial for developing protective measures against chemical warfare agents. Some studies have explored the efficacy of various drugs in animal models exposed to this compound .
Eigenschaften
CAS-Nummer |
1794-86-1 |
|---|---|
Molekularformel |
CHCl2NO |
Molekulargewicht |
113.93 g/mol |
IUPAC-Name |
N-(dichloromethylidene)hydroxylamine |
InChI |
InChI=1S/CHCl2NO/c2-1(3)4-5/h5H |
InChI-Schlüssel |
JIRJHEXNDQBKRZ-UHFFFAOYSA-N |
SMILES |
C(=NO)(Cl)Cl |
Kanonische SMILES |
C(=NO)(Cl)Cl |
Siedepunkt |
128 °C at 760 mm Hg |
Color/Form |
Colorless prismatic crystals Colorless solid or yellowish-brown liquid |
melting_point |
39-40 °C |
Key on ui other cas no. |
1794-86-1 |
Physikalische Beschreibung |
Phosgene oxime is a colorless liquid, odorless to fruity. Colorless, crystalline solid or yellowish-brown liquid. |
Löslichkeit |
Soluble in water, alcohol, ether and benzene In water, 2.5X10+4 mg/L at 25 °C (est) |
Synonyme |
dichloroformossina dichloroformoxine dichlorophormoxine |
Dampfdichte |
3.9 (Air = 1) |
Dampfdruck |
11.2 mm Hg at 25 °C (solid); 13 mm Hg at 40 °C (liquid) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















